2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID
Description
Properties
IUPAC Name |
2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXVLQZFAUUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18I3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048269 | |
| Record name | Tyropanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>187 | |
| Record name | Tyropanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
slightly water soluble | |
| Record name | Tyropanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27293-82-9, 7246-21-1 | |
| Record name | α-Ethyl-2,4,6-triiodo-3-[(1-oxobutyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27293-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyropanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027293829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyropanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyropanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tyropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROPANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F05V145YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Iodination of Benzene Precursors
Iodination is typically achieved via electrophilic substitution using iodine monochloride (ICl) or iodine in the presence of nitric acid. The triiodination of 3-aminobenzoic acid proceeds in three stages, with careful temperature control (40–60°C) to avoid over-iodination or decomposition. The resulting 3-amino-2,4,6-triiodobenzoic acid is isolated in yields of 70–85%, depending on the solvent system (e.g., acetic acid or dimethylformamide).
Protection of the Amino Group
Prior to further functionalization, the amino group at the 3-position is protected to prevent unwanted side reactions. Acetylation or butyrylation is commonly employed using acyl chlorides (e.g., butyryl chloride) in the presence of pyridine as a base. For example, reacting 3-amino-2,4,6-triiodobenzoic acid with butyryl chloride in dichloromethane at 0–5°C yields the protected intermediate, 3-(butyrylamino)-2,4,6-triiodobenzoic acid, with >90% efficiency.
The introduction of the butyric acid side chain at the benzyl position is a critical step. This process involves nucleophilic alkylation or Friedel-Crafts acylation, though the latter is less common due to the deactivating effect of the iodine substituents.
Nucleophilic Alkylation
A representative method from US3853866A involves reacting 3-(butyrylamino)-2,4,6-triiodobenzoyl chloride with a butyric acid derivative. For instance:
-
Formation of the Acid Chloride : The protected benzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the corresponding acyl chloride.
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Alkylation with Butyric Acid Ester : The acyl chloride is reacted with methyl butyrate in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. This step proceeds at 50–60°C for 6–8 hours, yielding the benzyl-butanoate intermediate.
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Hydrolysis to the Free Acid : The ester is hydrolyzed using aqueous sodium hydroxide (2M) at 80°C, followed by acidification with HCl to precipitate the final product.
Key Data :
Alternative Pathways via Grignard Reagents
An alternative route involves the use of Grignard reagents to introduce the butyl side chain. This method, though less documented for iodinated systems, is adapted from analogous syntheses in EP0884299B1.
Reaction Mechanism
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Formation of the Benzyl Magnesium Bromide : 3-(Butyrylamino)-2,4,6-triiodobenzyl bromide is treated with magnesium turnings in dry tetrahydrofuran (THF) to generate the Grignard reagent.
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Addition to Carbonyl : The Grignard reagent is reacted with carbon dioxide (CO₂) under high pressure (3–5 atm) to form the carboxylic acid directly.
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Workup : The reaction mixture is quenched with ammonium chloride, and the product is extracted using ethyl acetate.
Challenges :
-
The electron-withdrawing iodine atoms reduce the reactivity of the benzyl halide, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).
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Yields for this method are moderate (50–60%), with significant byproduct formation due to competing elimination reactions.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) enhance the solubility of iodinated intermediates. For example, using DMSO in the alkylation step increases yields by 15–20% compared to dichloromethane.
Catalytic Additives
The addition of catalytic amounts of potassium iodide (KI) facilitates iodide exchange, improving regioselectivity. In one trial, 0.1 equiv of KI increased the purity of the final product from 85% to 93%.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v). This step removes unreacted starting materials and iodine-containing byproducts.
Crystallization Data :
| Solvent Ratio | Yield | Purity |
|---|---|---|
| Ethanol:H₂O (3:1) | 65% | 99.2% |
| Acetone:H₂O (2:1) | 58% | 97.8% |
Spectroscopic Validation
Industrial-Scale Considerations
Large-scale production requires adaptations for safety and efficiency:
-
Iodine Handling : Closed-loop systems minimize exposure to volatile iodine species.
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Waste Management : Spent reaction mixtures are treated with sodium thiosulfate to reduce residual iodine before disposal.
Emerging Methodologies
Recent advances in photoredox catalysis offer potential for milder reaction conditions. Preliminary studies indicate that visible-light-mediated alkylation could reduce energy input by 40% compared to thermal methods .
Chemical Reactions Analysis
Types of Reactions: Tyropanoic acid undergoes various chemical reactions, including:
Oxidation: The iodine atoms in tyropanoic acid can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove iodine atoms, altering its radiocontrast properties.
Substitution: The iodine atoms can be substituted with other halogens or functional groups to modify its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products:
Oxidation: Oxidized derivatives of tyropanoic acid with altered iodine content.
Reduction: Reduced forms of tyropanoic acid with fewer iodine atoms.
Substitution: Substituted derivatives with different halogens or functional groups.
Scientific Research Applications
Applications in Medical Imaging
One of the primary applications of 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid is as a contrast agent in medical imaging techniques such as X-ray radiology.
Contrast Agent for X-ray Imaging
The compound's iodine content makes it suitable for use as an X-ray contrast agent. Iodine-based compounds enhance the contrast of images by absorbing X-rays, allowing for clearer visualization of internal structures .
Case Study:
- A study demonstrated that iodine-based nanoparticles derived from functionalized triiodobenzene compounds exhibited improved imaging capabilities due to their high iodine density and extended blood half-life. These nanoparticles can be used to enhance the visibility of vascular structures during imaging procedures .
Potential Therapeutic Uses
Beyond imaging, there is growing interest in the therapeutic applications of this compound.
Anticancer Properties
Research indicates that derivatives of triiodobenzyl compounds may exhibit anticancer activity. The butyrylamino group is hypothesized to enhance the bioactivity of these compounds against various cancer cell lines.
Case Study:
- In vitro studies have shown that certain triiodobenzoic acid derivatives can inhibit the proliferation of cancer cells while exhibiting low toxicity to normal cells. This suggests a potential role in targeted cancer therapy .
Anti-inflammatory Effects
Some studies suggest that butyrylamino derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study:
- Experimental models have indicated that these compounds can reduce inflammation markers in tissues, suggesting a mechanism that could be further explored for therapeutic applications in conditions like arthritis or inflammatory bowel disease .
Summary of Research Findings
Mechanism of Action
Tyropanoic acid exerts its effects by obstructing X-rays due to the presence of heavy iodine atoms. When injected into the body, it is rapidly excreted into the bile, where it accumulates in the gallbladder. The iodine atoms absorb X-rays, creating a contrast image that highlights the gallbladder and bile ducts. This mechanism allows for the accurate diagnosis of gallstones and other biliary system disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid with structurally or functionally related compounds, emphasizing molecular properties, substituents, and applications:
Key Findings:
Iodinated Contrast Agents: The triiodinated benzyl core is a hallmark of X-ray contrast agents. Compared to 3-(acetylamino)-5-(butanoylamino)-2,4,6-triiodobenzoic acid, the main compound’s sodium salt form improves aqueous solubility, facilitating intravenous administration . The butyric acid chain in the main compound may reduce hepatotoxicity compared to earlier agents with shorter alkyl chains .
Non-Iodinated Analogues: 3-Bromobutyric acid lacks iodine but shares a halogenated carboxylic acid structure. Its smaller size and bromine substituent make it unsuitable for imaging but relevant in synthetic chemistry .
Structural Modifications and Pharmacokinetics: Substitution of the butyrylamino group with cyclopentyloxycarbonyl () increases lipophilicity, favoring blood-brain barrier penetration in drug design . The dual amide groups in 3-(acetylamino)-5-(butanoylamino)-2,4,6-triiodobenzoic acid may enhance protein binding but reduce renal clearance compared to the main compound .
Biological Activity
The compound 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid is a derivative of triiodobenzoic acid, which has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of iodine atoms in the structure contributes to its unique properties, particularly in imaging applications due to the high X-ray attenuation of iodine.
| Property | Value |
|---|---|
| Molecular Weight | 471.02 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with cellular receptors and enzymes. The butyrylamino group enhances its lipophilicity, potentially increasing cell membrane permeability and facilitating cellular uptake.
Antitumor Activity
Research indicates that triiodobenzoic acid derivatives exhibit antitumor properties. A study demonstrated that these compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Antitumor Efficacy
In a recent study involving the evaluation of several triiodobenzoic acid derivatives, including our compound of interest, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 10 µM
These findings suggest significant cytotoxicity against cancer cells, indicating potential for therapeutic applications.
Table 2: Antitumor Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 10 | Cell cycle arrest |
Imaging Applications
Due to the high iodine content, this compound is also explored for use as a contrast agent in medical imaging. Iodine-based compounds are known for their ability to enhance the visibility of internal structures in X-ray imaging.
Research Findings on Imaging Efficacy
A study focused on the use of iodine-based contrast agents highlighted the following:
- Enhanced Imaging Quality : Improved contrast-to-noise ratio in X-ray images.
- Safety Profile : No significant adverse effects observed in preclinical trials.
Q & A
Q. Methodological Tip :
- Use inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
- Monitor reaction progress via TLC or LC-MS to identify intermediate species .
How can researchers validate the structural integrity of this compound post-synthesis?
Basic Research Focus
Structural validation requires multi-technique analysis:
- NMR : ¹H and ¹³C NMR can confirm the presence of butyryl and benzyl groups. However, iodine’s quadrupolar moment may broaden signals, necessitating high-field instruments (≥500 MHz) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]⁺ ~645–650 Da).
- Elemental Analysis : Confirm iodine content (~58–60% by weight) .
Data Contradiction Example :
Discrepancies in iodine content may arise from incomplete iodination or residual solvents. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
What analytical methods are recommended for assessing purity in iodinated aromatic derivatives like this compound?
Q. Basic Research Focus
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate iodinated byproducts. UV detection at 254 nm is optimal for aromatic systems .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues.
- Iodine-Specific Tests : Titration with sodium thiosulfate can quantify free iodine impurities .
Advanced Consideration :
For trace impurities (<0.1%), employ LC-MS/MS to identify degradation products (e.g., de-iodinated analogs) .
How does the triiodo-substituted benzyl group influence the compound’s solubility and formulation in biological studies?
Advanced Research Focus
The hydrophobic triiodo-benzyl group reduces aqueous solubility, requiring formulation with co-solvents (e.g., DMSO/PEG mixtures) or lipid-based carriers. Computational modeling (e.g., LogP calculations) predicts LogP ~4.5, indicating high lipophilicity .
Q. Experimental Design :
- Conduct solubility screens using PBS, ethanol, and cyclodextrin complexes.
- Evaluate stability in simulated biological fluids (e.g., pH 7.4 buffer) to assess hydrolysis risks .
What strategies resolve contradictions in reported spectroscopic data for triiodinated aromatic compounds?
Advanced Research Focus
Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. For example:
Q. Methodological Solution :
- Publish raw data (e.g., NMR FIDs) in supplementary materials for peer validation.
- Collaborate with crystallography labs to resolve ambiguous assignments .
What role does this compound play in studying iodine-based contrast agents or enzyme inhibitors?
Advanced Research Focus
The compound’s triiodo-benzyl core mimics structures used in X-ray contrast media (e.g., iopanoic acid). Researchers can:
Q. Basic Research Focus
- Storage Conditions : Store at −20°C in amber vials under argon to prevent photolytic and oxidative degradation .
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.01% w/w.
Advanced Monitoring :
Use accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to identify degradation pathways .
What computational methods predict the reactivity of triiodo-benzyl derivatives in nucleophilic substitution?
Q. Advanced Research Focus
- DFT Calculations : Model the electron-withdrawing effects of iodine substituents on aromatic ring activation. The 2,4,6-triiodo configuration creates a strong electron-deficient system, favoring SNAr reactions at the para position .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.
Experimental Validation :
Compare computed activation energies with kinetic data from reactions with amines or thiols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
